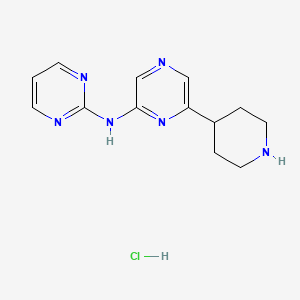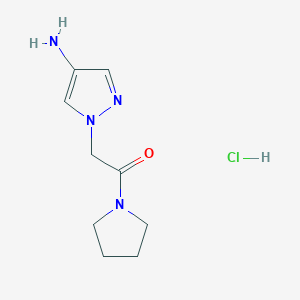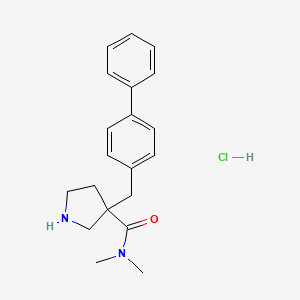
2-(4-Fluoro-benzyl)-4-methyl-morpholine-2-carboxylic acid hydrochloride
Vue d'ensemble
Description
2-(4-Fluoro-benzyl)-4-methyl-morpholine-2-carboxylic acid hydrochloride, otherwise known as FMBM-HCl, is a novel compound that has been studied for a variety of scientific research applications. It is a derivative of morpholine, a heterocyclic organic compound, and is composed of a benzyl group attached to the nitrogen atom of the morpholine ring. The hydrochloride salt of the compound is water-soluble and has a melting point of approximately 177°C. FMBM-HCl has been studied for its potential applications in a variety of fields, such as chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of FMBM-HCl is not yet fully understood. However, it is believed that the compound acts as a substrate for enzymes, as well as a ligand for drug targets. The compound binds to proteins and enzymes, which then causes a conformational change in the protein or enzyme. This conformational change can then lead to the activation or inhibition of the protein or enzyme, depending on the nature of the binding.
Biochemical and Physiological Effects
The biochemical and physiological effects of FMBM-HCl are not yet fully understood. However, studies have shown that the compound can bind to proteins and enzymes, which can lead to the activation or inhibition of the protein or enzyme. This can lead to changes in the biochemical and physiological processes of the body, depending on the nature of the binding.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using FMBM-HCl in lab experiments include its water solubility, its high melting point, and its stability. Additionally, the compound is relatively inexpensive and easy to synthesize. The main limitation of FMBM-HCl is its low solubility in organic solvents, which can make it difficult to use in some types of experiments.
Orientations Futures
For FMBM-HCl include further research into its biochemical and physiological effects, as well as its potential applications in drug discovery and organic synthesis. Additionally, further research into the mechanism of action of the compound could lead to new insights into the structure and function of proteins and enzymes. Furthermore, further research could also lead to the development of new and improved methods for synthesizing FMBM-HCl. Finally, further research into the structure of the compound could lead to the development of new analogues with improved properties.
Applications De Recherche Scientifique
FMBM-HCl has been studied for its potential applications in a variety of scientific research fields. It has been used as a substrate in biochemistry studies, as a ligand in drug discovery, and as a catalyst in organic synthesis. In biochemistry, FMBM-HCl has been used to study the binding of small molecules to proteins, as well as to study the structure and function of enzymes. In drug discovery, FMBM-HCl has been used to study the binding of small molecules to receptors, as well as to study the structure and function of drug targets. In organic synthesis, FMBM-HCl has been used as a catalyst in the synthesis of various organic compounds.
Propriétés
IUPAC Name |
2-[(4-fluorophenyl)methyl]-4-methylmorpholine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO3.ClH/c1-15-6-7-18-13(9-15,12(16)17)8-10-2-4-11(14)5-3-10;/h2-5H,6-9H2,1H3,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJUJXPOGHUJBNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C1)(CC2=CC=C(C=C2)F)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClFNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Fluoro-benzyl)-4-methyl-morpholine-2-carboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Morpholin-2-yl-benzo[b]thiophene-2-carboxylic acidisopropylamide hydrochloride](/img/structure/B1402411.png)
![Morpholine-2-carboxylic acid [2-(3,5-dimethyl-1H-pyrazol-4-yl)-ethyl]-amide dihydrochloride](/img/structure/B1402412.png)


![4-{5-[2-(2-Fluoro-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride](/img/structure/B1402418.png)

![1'-Methanesulfonyl-1',2',3',4',5',6'-hexahydro-[2,4']bipyridinyl-5-carboxylic acid hydrochloride](/img/structure/B1402421.png)
![1-Methyl-3-piperidin-4-yl-1H-pyrazolo[3,4-b]pyrazine hydrochloride](/img/structure/B1402422.png)

![4-[5-(3,4-Difluoro-phenoxymethyl)-4-methyl-thiazol-2-yl]-azepan-4-ol hydrochloride](/img/structure/B1402426.png)
![1-(3-Pyrrolidin-2-yl-5,6-dihydro-8H-[1,2,4]triazolo-[4,3-a]pyrazin-7-yl)-ethanone dihydrochloride](/img/structure/B1402427.png)

![3-(4-Aminomethyl-cyclohexyl)-benzo[b]thiophene-2-carboxylic acid isopropylamide hydrochloride](/img/structure/B1402432.png)
![4-[4-Methyl-5-(2-phenoxy-ethyl)-thiazol-2-yl]-azepan-4-ol hydrochloride](/img/structure/B1402434.png)